molecular formula C28H23N5O3 B11371570 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

Cat. No.: B11371570
M. Wt: 477.5 g/mol
InChI Key: PQXMWPDONNUHSN-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:

      Pyrazolone Core: The central core is a pyrazolone ring (1H-pyrazol-4-yl) with additional substituents.

      Diphenylpyridazine Moiety: Attached to the pyrazolone core are two phenyl rings and a pyridazine ring.

  • This compound’s structure combines features from both pyrazolones and pyridazines, making it intriguing for various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: 4-AAPT can undergo various chemical reactions

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) are relevant.

      Major Products: These reactions can yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Uniqueness: 4-AAPT’s combination of pyrazolone and pyridazine features sets it apart.

      Similar Compounds: While I don’t have a comprehensive list, related compounds include other pyrazolones, pyridazines, and their derivatives.

    Properties

    Molecular Formula

    C28H23N5O3

    Molecular Weight

    477.5 g/mol

    IUPAC Name

    N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide

    InChI

    InChI=1S/C28H23N5O3/c1-18-24(28(36)33(32(18)2)21-16-10-5-11-17-21)29-26(34)23-22(19-12-6-3-7-13-19)25(30-31-27(23)35)20-14-8-4-9-15-20/h3-17H,1-2H3,(H,29,34)(H,31,35)

    InChI Key

    PQXMWPDONNUHSN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C(=NNC3=O)C4=CC=CC=C4)C5=CC=CC=C5

    Origin of Product

    United States

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